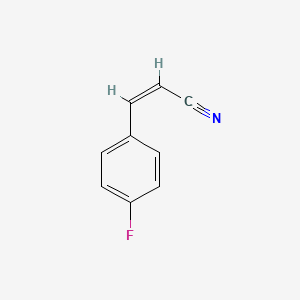
Benzene, 1-fluoro-4-(2-cyanoethenyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) is an organic compound characterized by the presence of a nitrile group and a fluorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorinated phenyl ring enhances the compound’s binding affinity and selectivity for its targets, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)-
- 2-Propenenitrile, 3-(4-bromophenyl)-, (2Z)-
- 2-Propenenitrile, 3-(4-methylphenyl)-, (2Z)-
Uniqueness
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) stands out due to the presence of the fluorine atom on the phenyl ring, which imparts unique electronic and steric properties. This fluorinated derivative often exhibits enhanced stability, binding affinity, and selectivity compared to its non-fluorinated counterparts, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6FN |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(Z)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1- |
Clave InChI |
WVWTVBZOOBKCKI-UPHRSURJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C#N)F |
SMILES canónico |
C1=CC(=CC=C1C=CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















